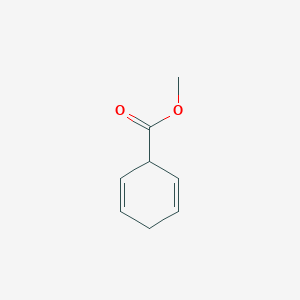

3-Methoxycarbonylcyclohexa-1,4-diene

Description

Structure

3D Structure

Properties

CAS No. |

30889-20-4 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

methyl cyclohexa-2,5-diene-1-carboxylate |

InChI |

InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3-7H,2H2,1H3 |

InChI Key |

DCLCXHDQESOFBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C=CCC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxycarbonylcyclohexa 1,4 Diene and Analogous Cyclohexadienes

Reductive Synthesis Routes

Reductive methods, particularly dissolving metal reductions, are the most direct and widely utilized strategies for converting aromatic rings into 1,4-cyclohexadienes. wikipedia.orgbyjus.com

Birch Reduction Protocols

The Birch reduction is a cornerstone of synthetic organic chemistry for the partial reduction of aromatic systems. byjus.comyoutube.com It employs an alkali metal (typically sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol (ethanol or tert-butanol), to yield 1,4-cyclohexadienes. youtube.comadichemistry.com This method is particularly effective for aromatic rings bearing electron-withdrawing substituents.

The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. nrochemistry.com For substrates bearing an electron-withdrawing group (EWG), such as the carboxyl or methoxycarbonyl group, the reduction occurs at the ipso and para positions (the carbon atom bearing the substituent and the one opposite to it). adichemistry.comvaia.com This selectivity is driven by the ability of the EWG to stabilize the intermediate radical anion at these positions. echemi.comstackexchange.com

For instance, the Birch reduction of benzoic acid yields 2,5-cyclohexadienecarboxylic acid. organic-chemistry.orgvedantu.com This outcome is rationalized by the stabilization of negative charge by the carboxylic acid group on the adjacent carbon atom. organic-chemistry.orgvedantu.com Subsequent esterification of this intermediate would lead to the target compound, 3-Methoxycarbonylcyclohexa-1,4-diene. The formation of the non-conjugated 1,4-diene is kinetically favored over the thermodynamically more stable conjugated 1,3-diene. adichemistry.com This preference is explained by the "principle of least motion," which favors the reaction pathway involving the minimum change in atomic and electronic configuration. adichemistry.com

The general regiochemical rules for Birch reductions are summarized below:

| Substituent Type | Activating/Deactivating | Reduction Position | Rationale |

| Electron-Withdrawing Groups (-COOH, -COOR) | Activating | ipso & para | Stabilization of the radical anion intermediate at these positions. adichemistry.comechemi.com |

| Electron-Donating Groups (-CH₃, -OCH₃) | Deactivating | ortho & meta | Destabilization of the radical anion at the ipso and para positions. adichemistry.comechemi.comstackexchange.com |

The mechanism of the Birch reduction proceeds through a sequence of single-electron transfers from the dissolved alkali metal and protonation steps by the alcohol. youtube.comnrochemistry.com

Formation of Solvated Electrons : Alkali metals dissolve in liquid ammonia to produce a characteristic deep blue solution containing solvated electrons, which are the active reducing species. wikipedia.orgbyjus.com

First Electron Transfer : A solvated electron adds to the aromatic ring of the substrate (e.g., methyl benzoate) to form a radical anion. byjus.comyoutube.com

First Protonation : The highly basic radical anion abstracts a proton from the alcohol present in the reaction mixture. byjus.comvaia.com This is typically the rate-limiting step. nrochemistry.com For substrates with electron-withdrawing groups, protonation occurs preferentially at the para position. adichemistry.com

Second Electron Transfer : The resulting cyclohexadienyl radical rapidly accepts a second electron from the metal-ammonia solution to form a cyclohexadienyl anion. lscollege.ac.in

Second Protonation : This anion is then protonated by another molecule of alcohol to yield the final, neutral 1,4-cyclohexadiene (B1204751) product. youtube.comnrochemistry.com The second protonation occurs at the central carbon of the five-carbon dienyl system, leading to the non-conjugated product. lscollege.ac.in

Alternative Dissolving Metal Reductions

While the classic Birch reduction using sodium or lithium in liquid ammonia at -33°C is highly effective, the need for cryogenic temperatures and the handling of liquid ammonia has prompted the development of alternative methods. adichemistry.comorganic-chemistry.org

Benkeser Reduction : This modification employs lithium or calcium in low-molecular-weight alkylamines (e.g., ethylamine, dimethylamine) as the solvent instead of ammonia. wikipedia.org This allows the reaction to be conducted at higher temperatures (above -33°C). wikipedia.org However, under these more forcing conditions, over-reduction to cyclohexenes or even cyclohexanes can occur.

Ammonia-Free Reductions : To circumvent the use of ammonia, systems using alkali metals in solvents like tetrahydrofuran (B95107) (THF) with a co-solvent such as tert-butylamine (B42293) have been developed. rsc.org The use of bench-stable sodium dispersions with a crown ether like 15-crown-5 (B104581) in THF provides a practical and chemoselective alternative for the reduction of various aromatic compounds. organic-chemistry.org Another approach involves using lithium di-tert-butylbiphenyl (LiDBB) as the reducing agent, which also avoids the need for liquid ammonia. organic-chemistry.org

These alternative methods expand the utility of dissolving metal reductions, offering more convenient reaction conditions for the synthesis of cyclohexadienes. numberanalytics.com

Esterification and Functional Group Interconversion Approaches

An alternative strategy to directly reducing an aromatic ester involves a two-step sequence: the reduction of an aromatic acid followed by esterification. This can be advantageous if the starting acid is more readily available or if the ester functionality is sensitive to the harsh conditions of some dissolving metal reductions.

Preparation via Esterification of Dihydrobenzoic Acids

This synthetic route involves the initial Birch reduction of benzoic acid to form 1,4-dihydrobenzoic acid (also known as 2,5-cyclohexadienecarboxylic acid). orgsyn.org This intermediate is then subjected to an esterification reaction to yield this compound.

The esterification of a carboxylic acid with an alcohol is a fundamental and widely used reaction in organic synthesis. iajpr.comchemguide.co.uk The general reaction is shown below:

RCOOH + R'OH ⇌ RCOOR' + H₂O

Several standard methods can be employed for this transformation:

| Esterification Method | Reagents and Conditions | Description |

| Fischer Esterification | Methanol (B129727), catalytic strong acid (e.g., H₂SO₄, HCl), heat. chemguide.co.uk | A reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. chemguide.co.uk The equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. |

| Reaction with Alkyl Halides | A base (e.g., a non-quaternizable tertiary amine) followed by an alkyl halide (e.g., methyl iodide). google.com | The carboxylic acid is first deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkylating agent. |

| Orthoformate Method | Methanol, trialkyl orthoformate, strong acid. | A rapid and efficient method for converting carboxylic acids to their corresponding esters. researchgate.net |

The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule. For the conversion of 1,4-dihydrobenzoic acid to its methyl ester, Fischer esterification with methanol and a catalytic amount of sulfuric acid would be a common and cost-effective approach.

Derivatization of Existing Cyclohexadiene Scaffolds

The functionalization of a pre-existing cyclohexa-1,4-diene ring represents a direct approach to synthesizing derivatives such as this compound. While the primary synthesis of such compounds often involves the reduction of aromatic precursors like methyl benzoate (B1203000) via methods such as the Birch reduction, the derivatization of the cyclohexadiene scaffold itself offers a distinct synthetic strategy. This typically involves a multi-step sequence to introduce the desired functional group onto the diene framework.

A plausible and chemically established route for this derivatization involves the initial introduction of a reactive "handle," such as a halogen atom, onto the cyclohexadiene ring. This is followed by a transition-metal-catalyzed reaction to install the methoxycarbonyl group.

Allylic Bromination as an Initiating Step

The first step in this derivatization sequence is the allylic bromination of the cyclohexa-1,4-diene scaffold. The use of N-bromosuccinimide (NBS) is a standard method for achieving this transformation. The reaction proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from one of the allylic positions (C3 or C6) of cyclohexa-1,4-diene. This generates a resonance-stabilized allylic radical. Subsequent reaction with bromine yields the brominated cyclohexadiene. brainly.comvaia.com

The reaction of cyclohexa-1,4-diene with NBS can lead to a mixture of products, including 3-bromocyclohexa-1,4-diene and its isomer, 5-bromocyclohexa-1,3-diene, arising from the delocalization of the radical intermediate. vaia.com Careful control of reaction conditions is necessary to optimize the yield of the desired vinyl halide precursor.

Palladium-Catalyzed Methoxycarbonylation

Once a halocyclohexadiene, such as 3-bromocyclohexa-1,4-diene, has been synthesized, the methoxycarbonyl group can be introduced via a palladium-catalyzed carbonylation reaction, often referred to as a Heck-type carbonylation. researchgate.net This reaction involves the treatment of the vinyl halide with carbon monoxide and methanol in the presence of a palladium catalyst and a base. researchgate.net

The catalytic cycle for this transformation is well-established and generally involves the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-bromine bond of the 3-bromocyclohexa-1,4-diene, forming a palladium(II) complex.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium intermediate.

Nucleophilic Attack: Methanol acts as a nucleophile, attacking the acyl-palladium complex. This step, often facilitated by a base, leads to the formation of the methyl ester.

Reductive Elimination: The desired product, this compound, is released, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

The efficiency and outcome of the reaction depend on several factors, including the choice of palladium precursor (e.g., palladium acetate), ligands (e.g., triphenylphosphine), base (e.g., triethylamine), and reaction conditions such as temperature and pressure of carbon monoxide. researchgate.net

Derivatization of Functionalized Cyclohexadienes

An alternative derivatization approach begins with a cyclohexadiene scaffold that already bears a related functional group. For instance, cyclohexa-1,4-diene-3-carboxylic acid can serve as a precursor. This starting material can be synthesized via methods like the Birch reduction of an appropriate aromatic dicarboxylic acid. The derivatization is then a straightforward esterification reaction. Treating the carboxylic acid with methanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or using other standard esterification reagents (like diazomethane (B1218177) or methyl iodide with a base) will yield the target this compound.

The following table summarizes the conditions for the discrete steps in a hypothetical derivatization sequence starting from an unfunctionalized cyclohexadiene scaffold, based on established methodologies for analogous transformations.

| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | Allylic Bromination | Cyclohexa-1,4-diene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) | Inert solvent (e.g., CCl₄), Reflux | 3-Bromocyclohexa-1,4-diene | brainly.comvaia.com |

| 2 | Methoxycarbonylation | 3-Bromocyclohexa-1,4-diene (Vinyl Bromide) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), CO, Methanol (MeOH), Base (e.g., Et₃N) | Pressurized vessel, Elevated temperature (e.g., 60-100 °C) | This compound | researchgate.net |

| Alt. | Fischer Esterification | Cyclohexa-1,4-diene-3-carboxylic acid | Methanol (MeOH), Catalytic Acid (e.g., H₂SO₄) | Reflux | This compound | General Textbook Knowledge |

Chemical Reactivity and Transformation Pathways of 3 Methoxycarbonylcyclohexa 1,4 Diene

Isomerization Reactions

The conversion of the non-conjugated 3-methoxycarbonylcyclohexa-1,4-diene to its thermodynamically more stable conjugated isomers is a key transformation that unlocks its potential in synthetic chemistry. This isomerization can be achieved through several methods, including thermal and acid-catalyzed pathways.

Thermal Isomerization to Conjugated Cyclohexadienes (e.g., 1,3-Diene Isomers)

In a process for geometrically isomerizing 1,4-dienes, heating in the presence of an isomerizing agent is employed to bring the diene closer to its equilibrium composition. google.com For unsubstituted 1,4-cyclohexadiene (B1204751), isomerization to the 1,3-isomer can be facilitated by catalysts. For instance, ruthenium catalysts with bulky ligands have been shown to be effective for such diene isomerizations. researchgate.net

Acid-Catalyzed Isomerization Pathways

Acid catalysis provides an alternative route for the isomerization of this compound. The mechanism of acid-catalyzed double-bond migration in related systems, such as β,γ-unsaturated ketones, is proposed to proceed through the formation of an enol intermediate. lookchem.com In the case of this compound, protonation of one of the double bonds by an acid would generate a carbocation intermediate. Subsequent deprotonation at a different position can lead to the formation of the conjugated 1,3-diene system. The regioselectivity of this process would be influenced by the stability of the intermediate carbocation, which in turn is affected by the position of the methoxycarbonyl group.

The isomerization of unconjugated dienes to their conjugated counterparts can be achieved under acidic conditions. thieme-connect.de The stability of the conjugated diene, in this case, 1,3-cyclohexadiene (B119728), is greater than that of the non-conjugated 1,4-cyclohexadiene, providing the thermodynamic driving force for the reaction. doubtnut.com

Mechanistic Investigations of Diene Isomerization, including Hydrido-η3-Allylic Intermediates

Mechanistic studies into the isomerization of cyclohexadienes, particularly those involving transition metal catalysts, have pointed to the involvement of key intermediates such as hydrido-η3-allylic species. While specific research on this compound is limited, analogies can be drawn from related systems.

For instance, palladium-catalyzed allylic C-H activation reactions are known to proceed through π-allylpalladium intermediates. mdpi.com In the context of isomerization, a metal hydride species could add to one of the double bonds of the 1,4-diene to form a metal-alkyl intermediate. Subsequent β-hydride elimination could then generate a hydrido-η3-allylic palladium complex. A final reductive elimination step would then yield the conjugated 1,3-diene and regenerate the metal hydride catalyst. The formation of such (η3-allyl)palladium(IV) intermediates has been proposed in various catalytic cycles. mdpi.com The regioselectivity and efficiency of such a catalytic process would be highly dependent on the nature of the metal, the ligands, and the substrate itself.

Cycloaddition Reactions

Once isomerized to its conjugated form, methyl cyclohexa-1,3-diene-1-carboxylate, the molecule becomes an excellent substrate for cycloaddition reactions, particularly the Diels-Alder reaction. The presence of the electron-withdrawing methoxycarbonyl group on the diene system influences the regioselectivity and stereoselectivity of these reactions.

Diels-Alder Reactions of Isomerized Conjugated Diene Systems

The conjugated 1,3-diene isomer of this compound can react with a variety of dienophiles to form substituted cyclohexene (B86901) derivatives. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with good control over the stereochemistry. askfilo.comatc.io

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems will preferentially orient themselves in the endo position in the transition state, leading to the endo product as the major isomer. This preference is due to secondary orbital interactions between the dienophile's substituents and the developing π-system of the diene.

In a high-pressure Diels-Alder reaction of methyl palustrate, a compound containing a substituted cyclohexadiene ring, with maleic anhydride (B1165640) and N-phenylmaleimide, the endo-adducts were predominantly formed. The relative stereochemistry of the products was confirmed through 2D NMR and X-ray diffraction analysis. The reaction with N-phenylmaleimide resulted in a 68% yield of the endo-adduct as the sole product. This demonstrates the high stereoselectivity that can be achieved in Diels-Alder reactions of substituted cyclohexadienes.

Below is a table summarizing the stereochemical outcome of a related Diels-Alder reaction:

| Diene | Dienophile | Product(s) | Yield | Stereochemistry | Reference |

| Methyl Palustrate | Maleic Anhydride | Adduct 5 and 6 | 19% and 8% | Endo | |

| Methyl Palustrate | N-Phenylmaleimide | Adduct 7 | 68% | Endo |

The specific stereochemical outcomes for the Diels-Alder reactions of the isomerized 3-methoxycarbonylcyclohexa-1,3-diene would depend on the specific dienophile used and the reaction conditions. However, based on established principles and analogous systems, a high degree of stereocontrol, favoring the endo product, is expected.

Influence of Substituents on Dienophile and Diene Reactivity in Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the electronic nature of substituents on both the diene and the dienophile. organic-chemistry.org In a typical Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. wikipedia.orgnih.gov This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

In the case of this compound, the methoxycarbonyl group (-COOCH₃) is electron-withdrawing. This substituent decreases the energy of the diene's HOMO, which would be expected to decrease the rate of reaction with electron-poor dienophiles in a normal electron-demand Diels-Alder reaction. wikipedia.org Conversely, this electronic feature makes this compound a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the diene reacts with an electron-rich dienophile. wikipedia.org In this scenario, the primary orbital interaction is between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org

The position of substituents on the cyclohexadiene ring also plays a crucial role in reactivity and regioselectivity. For instance, in reactions of substituted cyclohexa-1,3-dienes with 1,4-benzoquinone, the position of alkyl substituents was found to be a significant factor in the reaction's acceleration in aqueous media. rsc.org For this compound, the substituent at the C3 position can influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles. The "ortho" and "para" products are generally favored in Diels-Alder reactions, while the "meta" product is typically a minor byproduct. nih.gov The precise regiochemical outcome would be determined by the alignment of the frontier molecular orbitals of the diene and the specific dienophile used. khanacademy.org

| Reactant Combination | Electronic Demand | Expected Reactivity of this compound | Key References |

|---|---|---|---|

| With electron-poor dienophile (e.g., maleic anhydride) | Normal | Decreased | wikipedia.orgnih.gov |

| With electron-rich dienophile (e.g., ethyl vinyl ether) | Inverse | Increased | wikipedia.org |

Hetero-Diels-Alder Variants

The Diels-Alder reaction can be extended to include reactants where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, a transformation known as the hetero-Diels-Alder reaction. organic-chemistry.orgnih.gov This powerful variant allows for the synthesis of six-membered heterocyclic rings. organic-chemistry.org Given the electron-deficient nature of this compound, it is a potential substrate for inverse-electron-demand hetero-Diels-Alder reactions. youtube.com

In an oxo-Diels-Alder reaction , an aldehyde or ketone acts as the dienophile, leading to the formation of a dihydropyran ring. For this compound to react efficiently in this manner, an electron-rich diene would typically be required to react with the carbonyl compound (the dienophile). However, in an inverse-demand scenario, the electron-deficient diene could potentially react with an electron-rich enol ether. More commonly, electron-deficient α,β-unsaturated carbonyl compounds act as the 1-oxa-1,3-butadiene component, reacting with electron-rich alkenes. youtube.com

The aza-Diels-Alder reaction involves an imine as the dienophile, yielding tetrahydropyridine (B1245486) derivatives. Similar to the oxo-Diels-Alder, the electronic demand of the reaction dictates the substitution pattern required for efficient reaction. An electron-deficient diene like this compound would be expected to react with an electron-rich dienophile, such as an enamine. Research on electron-deficient 1,2-cyclohexadienes has shown they can undergo hetero-Diels-Alder reactions with enamine dienophiles. While this is a different isomer, it suggests that cyclohexadiene systems with electron-withdrawing groups can participate in such cycloadditions.

Other Pericyclic Transformations (e.g., Sigmatropic Rearrangements of related dienes)

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The most common examples are the youtube.comyoutube.com-sigmatropic rearrangements, namely the Cope and Claisen rearrangements. These reactions proceed through a concerted, cyclic transition state and are governed by the principles of orbital symmetry.

The Cope rearrangement is the youtube.comyoutube.com-sigmatropic rearrangement of a 1,5-diene. For a derivative of this compound to undergo a Cope rearrangement, it would need to be functionalized to contain a 1,5-diene moiety. The reaction is typically reversible, and the equilibrium can be driven to one side by factors such as the release of ring strain or the formation of a more thermodynamically stable product.

The Claisen rearrangement is the youtube.comyoutube.com-sigmatropic rearrangement of an allyl vinyl ether. rsc.org Similar to the Cope rearrangement, a derivative of this compound would need to be synthesized with an allyl vinyl ether substructure to undergo this transformation. The Claisen rearrangement is generally irreversible due to the formation of a stable carbonyl group in the product. rsc.org Both Cope and Claisen rearrangements often proceed through a chair-like transition state to minimize steric interactions.

Oxidation Reactions

Epoxidation Reactions and Diastereoselectivity Studies

The epoxidation of the double bonds in this compound can lead to the formation of mono- and di-epoxides, which are versatile synthetic intermediates. The regioselectivity of mono-epoxidation is influenced by the electronic nature of the double bonds. The double bond at the 1,2-position is conjugated with the methoxycarbonyl group, making it electron-deficient. The double bond at the 4,5-position is more electron-rich. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are electrophilic and tend to react preferentially with the more electron-rich double bond. Therefore, mono-epoxidation of this compound with one equivalent of m-CPBA is expected to occur at the 4,5-double bond.

The diastereoselectivity of the epoxidation is influenced by the existing stereochemistry and substituents on the ring. For substituted cyclohexadienes, the epoxidizing agent will typically approach from the less sterically hindered face of the double bond. In some cases, directing groups such as hydroxyl groups can control the diastereoselectivity of the epoxidation through the formation of hydrogen bonds with the oxidant. Studies on the directed epoxidation of cyclohexa-1,4-dienes with pendant hydroxyl groups have shown that this can be a powerful method for stereocontrolled synthesis. In the absence of such a directing group, the stereochemical outcome will be dictated by steric hindrance.

| Reagent | Predicted Site of Epoxidation | Controlling Factor | Key References |

|---|---|---|---|

| m-CPBA (1 equivalent) | 4,5-double bond | Electronic effects (nucleophilicity of the double bond) | |

| Peracid with a directing group (hypothetical) | Dependent on directing group position | Chelation or hydrogen bonding |

Oxidative Functionalization Strategies (e.g., Anodic Oxidation)

Anodic oxidation provides an alternative to chemical oxidants for the functionalization of organic molecules. The electrochemical oxidation of cyclohexadiene derivatives can lead to a variety of products, depending on the reaction conditions, such as the solvent, supporting electrolyte, and electrode material. The anodic oxidation of xylenes (B1142099) in methanol (B129727), for instance, can produce methoxylated cyclohexa-1,4-diene derivatives.

The electrochemical oxidation of this compound could potentially proceed through several pathways. One possibility is aromatization to the corresponding methyl benzoate (B1203000), as cyclohexadienes are readily aromatized. Another potential pathway is the functionalization of the diene system. For example, anodic oxidation in the presence of nucleophiles can lead to the addition of the nucleophile to the cyclohexadiene ring. The reactivity and product distribution would be influenced by the electron-withdrawing nature of the methoxycarbonyl group. Studies on the electrochemical oxidation of substituted catechols have shown that the reaction pathways are highly dependent on the nature of the substituents.

Transition Metal-Mediated Transformations

Transition metals can mediate a wide range of transformations of dienes, including isomerizations, cycloadditions, and coupling reactions. Cyclohexa-1,4-dienes are known to interact with various transition metals. For example, a palladium(I) acetate (B1210297) complex with cyclohexa-1,4-diene has been reported as a by-product in the palladium(II)-catalyzed autoxidation of the diene. This indicates that palladium can coordinate to the diene system and potentially catalyze further reactions.

Rhodium catalysts are also known to mediate reactions of dienes. For example, rhodium(I) complexes can catalyze the cycloisomerization of 1,6-allenynes, which involves the interaction of the rhodium center with a diene moiety. Furthermore, rhodium-catalyzed [2+2+2] cycloadditions of diynes with alkenes can produce highly functionalized cyclohexadiene scaffolds. While specific studies on this compound are limited, it is plausible that this compound could participate in similar transition metal-catalyzed transformations. The electron-withdrawing methoxycarbonyl group would likely influence the coordination of the metal to the diene and the subsequent reactivity of the complex. For instance, in rhodium(III)-catalyzed reductive cyclizations of cyclohexadienone-containing 1,6-dienes, the electronic nature of the diene plays a crucial role in the outcome of the reaction.

Coordination Chemistry with Transition Metal Centers

The diene functionality within this compound serves as a versatile ligand for transition metals. The coordination can occur through various modes, including η²-alkene, η⁴-diene, and η⁶-arene interactions, the latter often following a metal-induced isomerization or dehydrogenation. The electronic properties of the methoxycarbonyl substituent play a significant role in modulating the stability and reactivity of the resulting organometallic complexes.

Synthesis and Characterization of η-Arene Ruthenium Complexes

The formation of η⁶-arene ruthenium(II) "piano-stool" complexes from cyclohexadiene precursors is a well-established synthetic route. Typically, this transformation involves the reaction of a suitable cyclohexadiene derivative with a ruthenium(III) salt, such as RuCl₃·xH₂O, in an alcohol solvent, which promotes both the coordination and the oxidative aromatization of the diene ring. mdpi.com Alternatively, reduction of bis(arene)ruthenium(II) complexes with hydride reagents can yield neutral ruthenium(0) complexes containing a η⁴-cyclohexadiene ligand. ias.ac.in In some cases, the initially formed 1,4-diene complex can rearrange to a more thermodynamically stable 1,3-diene isomer via a metal-hydride intermediate mechanism. ias.ac.in

While specific synthesis from this compound is not extensively detailed, the general methodology suggests that its reaction would yield a [Ru(η⁶-methyl benzoate)(L)X] type complex. The characterization of such complexes relies heavily on spectroscopic methods. In ¹H NMR spectroscopy, the coordination of the arene ring to the ruthenium center results in a characteristic upfield shift of the aromatic proton signals. The structural arrangement is typically confirmed by single-crystal X-ray diffraction, which reveals the classic "piano-stool" geometry where the ruthenium atom is coordinated to the planar arene ring and three other ligands. nih.govresearchgate.net

Synthesis and Characterization of η-Diene Rhodium Complexes

Rhodium complexes featuring η⁴-diene ligands are pivotal in catalysis. The synthesis of such complexes often involves the reaction of a rhodium(I) precursor, like [Rh(CO)₂Cl]₂ or a trimeric rhodium carbonyl cluster, with the diene. For instance, the reaction of [Rh₃(µ-CO)₃(η⁵-C₉H₇)₃] with various 1,3-dienes, including cyclohexa-1,3-diene, affords stable dinuclear complexes where the diene bridges two rhodium centers. rsc.orgresearchgate.net

For this compound, a preliminary isomerization to the conjugated 1,3-diene isomer would likely be required for stable η⁴-coordination. The electron-withdrawing methoxycarbonyl group would influence the electron density of the diene system, thereby affecting the strength of the metal-ligand bond. Characterization of η⁴-diene rhodium complexes is accomplished through IR spectroscopy, which shows the characteristic C=C stretching frequencies of the coordinated diene, and NMR spectroscopy. ¹³C NMR is particularly informative, as the carbon atoms of the coordinated diene exhibit a significant upfield shift upon complexation.

Tricarbonyliron Complexes of Cyclohexadienes: Stereoselective Reactivity and Diene Face Distinction

The reaction of substituted cyclohexa-1,4-dienes with iron carbonyls, such as pentacarbonyliron (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉), is a cornerstone of cyclohexadiene chemistry. This reaction proceeds via an isomerization of the non-conjugated 1,4-diene to the corresponding conjugated 1,3-diene, which is then trapped by the Fe(CO)₃ moiety. rsc.org This process is highly valuable as it provides a stable complex of the less stable conjugated diene isomer.

For substrates like this compound, the reaction yields a mixture of regioisomeric tricarbonyl(η⁴-methoxycarbonylcyclohexa-1,3-diene)iron complexes. The electron-withdrawing nature of the methoxycarbonyl group influences the regioselectivity of the initial isomerization and the subsequent complexation. The Fe(CO)₃ group typically coordinates to the diene face anti to the substituent, particularly for sterically demanding groups, to minimize steric hindrance. This facial selectivity is crucial as the Fe(CO)₃ fragment effectively blocks one face of the diene, directing subsequent reactions, such as nucleophilic additions to the derived cyclohexadienyl cation complexes, to the opposite face. core.ac.ukchalmers.se This stereodirecting effect allows for a high degree of control in the synthesis of complex substituted cyclohexanes.

The resulting tricarbonyliron complexes are stable, typically colored, crystalline solids. They are characterized by IR spectroscopy, which shows strong C≡O stretching bands around 1970-2050 cm⁻¹, and by ¹H and ¹³C NMR spectroscopy, which confirms the structure of the coordinated diene ligand.

Interactive Data Table: Tricarbonyliron Complex Formation

| Substrate Class | Iron Reagent | Typical Conditions | Product | Key Feature |

| Substituted Cyclohexa-1,4-diene | Fe(CO)₅ or Fe₂(CO)₉ | Thermal or Photochemical | Tricarbonyl(η⁴-cyclohexa-1,3-diene)iron | In-situ isomerization and complexation |

| Methoxy-substituted 1,4-diene | Fe(CO)₅ | Heat | Mixture of 1- and 2-methoxy-1,3-diene complexes | Regioisomeric products formed |

| Chiral Dihydroxy-1,4-diene | Fe₂(CO)₉ | Benzene, reflux | Tricarbonyliron complex | High facial selectivity |

Catalytic Applications in Organic Synthesis

The double bonds in this compound are susceptible to a variety of catalytic transformations, enabling the synthesis of diverse and complex molecular architectures.

Hydroalkylation and Hydroboration of Diene Systems

Hydroalkylation: The transition-metal-catalyzed hydroalkylation of dienes represents an atom-economical method for forming C-C bonds. nih.govrsc.org Catalytic systems based on palladium or nickel can activate a 1,3-diene and a pronucleophile (e.g., malonates, β-ketoesters) to facilitate a formal conjugate addition. nih.govacs.org For a skipped diene like this compound, a preliminary catalyst-mediated isomerization to the conjugated 1,3-diene would precede the nucleophilic attack. The reaction typically proceeds via a metal-hydride species that adds to the diene to form an electrophilic π-allylmetal intermediate. This intermediate is then intercepted by the carbon nucleophile. The regioselectivity of the addition is governed by both electronic and steric factors, with the methoxycarbonyl group exerting a significant directing effect.

Hydroboration: The hydroboration of dienes offers a powerful route to functionalized allylic alcohols and other derivatives. The reaction of 1,4-cyclohexadienes with borane (B79455) reagents can be complex, potentially leading to mono- or dihydroboration products. researchgate.net With reagents like borane (BH₃) or 9-borabicyclononane (B1260311) (9-BBN), the reaction proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity. masterorganicchemistry.comlibretexts.org For this compound, the boron atom is expected to add to the carbon atom β- to the ester group at the C5-C6 double bond, influenced by the electron-withdrawing nature of the substituent. The C1-C2 double bond would also react, with boron adding preferentially to the less hindered C2 position. Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and base, yields the corresponding diol. masterorganicchemistry.com Catalytic methods, for instance using nickel catalysts, can favor 1,4-hydroboration of the conjugated diene isomer to yield stereodefined allylboron reagents. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies for Diene Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of unsaturated systems. researchgate.net While the direct cross-coupling of C-H bonds on the diene is challenging, methodologies have been developed for related systems. A notable example is the palladium-catalyzed three-component dicarbofunctionalization of 1,4-cyclohexadiene, a skipped diene. researchgate.net This reaction allows for the stereoselective creation of two new C-C bonds at the 1- and 3-positions, producing highly functionalized cyclohexene derivatives. Such a strategy could be applied to this compound, coupling it with reagents like arylboronic acids and alkenyl triflates. The catalytic cycle typically involves migratory insertion and reductive elimination steps from a palladium(II) intermediate. libretexts.org These methods highlight the potential to use the diene core of this compound as a scaffold for building molecular complexity.

Spectroscopic Characterization Methodologies for 3 Methoxycarbonylcyclohexa 1,4 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Methoxycarbonylcyclohexa-1,4-diene. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group protons, the vinylic protons, and the methylene (B1212753) protons. The protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The vinylic protons, being in different electronic environments, would exhibit signals in the downfield region, generally between 5.5 and 7.0 ppm. The two sets of methylene protons at positions 3 and 6 would appear as multiplets in the aliphatic region of the spectrum, typically around 2.2-3.0 ppm, due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded and would appear significantly downfield, typically in the 165-175 ppm range. The sp² hybridized carbons of the diene system would resonate in the 120-150 ppm region. The methoxy carbon would have a characteristic chemical shift around 50-55 ppm, while the sp³ hybridized methylene carbons would appear in the upfield region, generally between 20-40 ppm.

Expected NMR Data for this compound:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C=O | - | ~167 ppm |

| C1 | - | ~135 ppm |

| C2 | ~6.8 ppm (m) | ~128 ppm |

| C3 | ~2.8 ppm (m) | ~26 ppm |

| C4 | ~5.9 ppm (m) | ~125 ppm |

| C5 | ~5.8 ppm (m) | ~123 ppm |

| C6 | ~2.9 ppm (m) | ~28 ppm |

| -OCH₃ | ~3.7 ppm (s) | ~52 ppm |

Note: The predicted chemical shifts (δ) are in ppm relative to TMS. 's' denotes a singlet and 'm' denotes a multiplet.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 138.0681 g/mol . acs.org

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. For this compound, significant fragments would be expected from:

Loss of the methoxy radical (-•OCH₃): This would result in a fragment ion at m/z = 107.

Loss of the methoxycarbonyl radical (-•COOCH₃): This cleavage would lead to a fragment at m/z = 79.

Retro-Diels-Alder reaction: The cyclohexadiene ring can undergo a characteristic retro-Diels-Alder fragmentation, which can lead to various smaller fragments depending on the charge distribution.

Expected Mass Spectrometry Fragmentation Data:

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 107 | [M - •OCH₃]⁺ |

| 79 | [M - •COOCH₃]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation, from rearrangement) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. acs.org A strong, sharp absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester group. The C-O single bond stretch of the ester will appear in the 1100-1300 cm⁻¹ region. The C=C stretching vibrations of the diene will be observed in the 1600-1680 cm⁻¹ range. The sp² C-H stretching vibrations of the vinylic hydrogens will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene and methoxy groups will be seen just below 3000 cm⁻¹. scielo.org

Key IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1720-1740 |

| Alkene (C=C) | Stretch | 1600-1680 |

| Ester (C-O) | Stretch | 1100-1300 |

| Vinylic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The conjugated diene system in this compound acts as a chromophore, absorbing UV light to promote an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). wikipedia.org The position of maximum absorbance (λ_max) can be estimated using Woodward-Fieser rules. For a heteroannular diene, the base value is 214 nm. The ester group attached to the double bond would extend the conjugation, causing a bathochromic (red) shift to a longer wavelength. Therefore, the λ_max for this compound is expected to be in the range of 230-260 nm. creative-biostructure.com

Advanced Spectroscopic Techniques for Conformational and Electronic Studies (e.g., Magnetic Circular Dichroism (MCD), Electron Paramagnetic Resonance (EPR))

Magnetic Circular Dichroism (MCD): MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. unibo.it Unlike conventional circular dichroism, MCD does not require the molecule to be chiral. This technique is particularly useful for probing the electronic structure of molecules by resolving overlapping electronic transitions and providing information on the symmetry and degeneracy of electronic states. libretexts.org For a molecule like this compound, MCD could be used to study the electronic transitions of the diene chromophore in greater detail than is possible with UV-Vis spectroscopy alone. It could help in assigning the symmetry of the excited states and understanding the effects of substituents on the electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique that detects species with unpaired electrons, such as free radicals. acs.org While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, EPR spectroscopy is a powerful tool for studying its radical ions. nih.gov The radical cation or anion of the molecule can be generated, for example, through electrochemical oxidation or reduction. acs.org The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This, in turn, reveals insights into the molecular orbitals involved in the electronic structure of the diene system and how the methoxycarbonyl group influences this distribution.

Theoretical and Computational Studies on 3 Methoxycarbonylcyclohexa 1,4 Diene Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving 3-Methoxycarbonylcyclohexa-1,4-diene. These methods allow for the exploration of potential energy surfaces, identification of transition states, and calculation of energy barriers, which are crucial for understanding and predicting chemical reactivity.

The Diels-Alder reaction, a cornerstone of organic synthesis, is a prime example where the investigation of transition states and energy barriers is critical. wikipedia.org For this compound acting as a diene, the methoxycarbonyl group is expected to influence the activation energy of the cycloaddition. Computational studies on similar substituted dienes have shown that electron-withdrawing substituents can affect the energy of the transition state. researchgate.net

Density Functional Theory (DFT) is a commonly employed method to model these reactions. For instance, in the Diels-Alder reaction of 1,3-cyclohexadiene (B119728) with a dienophile, a concerted transition state is typically observed. researchgate.net The geometry of this transition state and its associated energy barrier are sensitive to substituents on the diene. For this compound, the electron-withdrawing nature of the substituent would likely increase the energy barrier for a normal-electron-demand Diels-Alder reaction, where the diene acts as the electron-rich component. Conversely, in an inverse-electron-demand Diels-Alder reaction, this substituent could lower the activation energy.

Table 1: Hypothetical Activation Energies for Diels-Alder Reactions of Substituted Dienes (Illustrative)

| Diene | Dienophile | Substituent on Diene | Reaction Type | Calculated Activation Energy (kcal/mol) |

| 1,3-Butadiene | Ethylene | None | Normal Demand | 25.8 |

| 2-Methyl-1,3-butadiene | Ethylene | Electron-donating | Normal Demand | 24.5 |

| 2-Nitro-1,3-butadiene | Ethylene | Electron-withdrawing | Normal Demand | 28.1 |

| 1,3-Butadiene | Methyl vinyl ether | None | Inverse Demand | 30.2 |

| 2-Nitro-1,3-butadiene | Methyl vinyl ether | Electron-withdrawing | Inverse Demand | 26.5 |

Note: The data in this table is illustrative and based on general principles of Diels-Alder reactivity. Specific values for this compound would require dedicated computational studies.

The methoxycarbonyl group significantly influences the electronic distribution within the diene system, which in turn governs the regioselectivity of its reactions. In reactions with unsymmetrical dienophiles, the substituent directs the incoming reactant to a specific position. The regiochemical outcome of Diels-Alder reactions is often predictable by considering the frontier molecular orbitals (FMO) of the reactants. chemistrysteps.com

The electron-withdrawing nature of the methoxycarbonyl group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. The substituent affects the coefficients of the atomic orbitals in the HOMO, thereby influencing the preferred orientation of the dienophile.

Theoretical studies on the regioselectivity of reactions involving substituted dienes often employ the analysis of local reactivity indices derived from DFT, such as Fukui functions or the dual descriptor. These indices help to identify the most nucleophilic and electrophilic sites within a molecule. For this compound, such analyses would likely indicate a modification of the reactivity of the carbon atoms of the diene system, leading to a predictable regiochemical outcome in cycloaddition reactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The six-membered ring of cyclohexa-1,4-diene is not planar and can adopt different conformations. The presence of a substituent at the 3-position, such as a methoxycarbonyl group, will influence the relative energies of these conformers and the barriers to their interconversion.

Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformations of this compound. The preferred conformation will have implications for the molecule's reactivity, as the spatial arrangement of the diene system can affect its ability to participate in reactions like the Diels-Alder cycloaddition, which requires an s-cis like conformation of the double bonds. wikipedia.org

Structure-Reactivity Relationships Derived from Computational Models

By systematically studying a series of related compounds with varying substituents, computational models can establish quantitative structure-activity relationships (QSAR). youtube.com For this compound, computational studies could be designed to correlate specific molecular properties (descriptors) with its reactivity in a particular reaction.

For instance, in the context of Diels-Alder reactions, descriptors such as the HOMO-LUMO energy gap, the electrophilicity index, and calculated activation energies for a series of 3-substituted-cyclohexa-1,4-dienes could be correlated with experimentally observed reaction rates. researchgate.net This would allow for the development of predictive models for the reactivity of other dienes with similar structural motifs.

Computational studies on substituted cyclopentadienes have demonstrated the additivity of substituent effects on the Gibbs free energy of Diels-Alder reactions, allowing for the prediction of reaction energetics for a range of substituted dienes. nih.gov A similar approach could be applied to this compound and its derivatives to build a comprehensive understanding of their structure-reactivity relationships.

Synthetic Applications of 3 Methoxycarbonylcyclohexa 1,4 Diene As a Building Block

Precursors in Complex Molecule Synthesis

The unique structural features of 3-methoxycarbonylcyclohexa-1,4-diene make it an attractive starting material for the construction of intricate molecular architectures. Its ability to undergo cycloaddition reactions and serve as a scaffold for further functionalization has been leveraged in the synthesis of polycyclic and bridged ring systems, as well as in the generation of intermediates for potential pharmaceutical and agrochemical applications.

The synthesis of polycyclic and bridged ring systems is a cornerstone of complex molecule synthesis, and the Diels-Alder reaction stands as a powerful tool for this purpose. nih.gov While this compound itself is a non-conjugated diene, it can be readily isomerized to its conjugated counterpart, a crucial step for its participation in [4+2] cycloaddition reactions. This isomerization strategy has been effectively demonstrated with structurally analogous compounds. For instance, 1,4-dihydrotoluic acids, which are methyl-substituted cyclohexa-1,4-diene carboxylic acids, can be isomerized to their corresponding conjugated diene acids. These conjugated dienes readily undergo cycloaddition with various dienophiles to furnish bicyclo[2.2.2]octene derivatives, which are classic examples of bridged ring systems. rsc.org This transformation highlights the potential of this compound to serve as a precursor to bridged bicyclic structures, which are prevalent in many natural products. wikipedia.org

The general reaction pathway, by analogy, would involve the base- or acid-catalyzed isomerization of this compound to methyl cyclohexa-1,3-diene-1-carboxylate and/or methyl cyclohexa-1,5-diene-1-carboxylate. These conjugated dienes can then react with a dienophile to construct the bicyclo[2.2.2]octane framework. The regioselectivity of the cycloaddition would be influenced by the position of the methoxycarbonyl group on the diene ring.

| Diene Precursor (Analogue) | Isomerization Product (Conjugated Diene) | Dienophile | Product (Bridged System) |

| 2-Methyl-1,4-dihydrobenzoic acid | 2-Methylcyclohexa-1,5-diene-1-carboxylic acid | Maleic anhydride (B1165640) | 1-Methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |

| 3-Methyl-1,4-dihydrobenzoic acid | 5-Methylcyclohexa-1,5-diene-1-carboxylic acid | Maleic anhydride | 4-Methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |

This table illustrates the synthesis of bridged bicyclo[2.2.2]octene derivatives from analogues of this compound, demonstrating the synthetic potential of the target compound.

The cyclohexene (B86901) and cyclohexadiene moieties are prevalent structural motifs in a variety of biologically active compounds. The functionalized cyclohexene ring embedded within this compound makes it a valuable precursor for the synthesis of potential pharmaceutical and agrochemical agents. For example, various cyclohexene carboxylic acid derivatives have been synthesized and evaluated for their potent antitumor activities. researchgate.net The synthesis of these compounds often involves the modification of a pre-existing cyclohexene core, a role that this compound is well-suited to fill.

In the realm of agrochemicals, cyclohexanedione-based structures are known to exhibit herbicidal and plant growth-regulating properties. A patent has described a range of cyclohexanedione-carboxylic-acid derivatives with such activities. google.com Although the synthesis described in the patent does not directly start from a diene, the core structure highlights the importance of the substituted cyclohexane (B81311) ring in achieving biological activity. The double bonds in this compound provide convenient handles for the introduction of the dione (B5365651) functionality and other necessary substituents.

| Scaffold Type | Potential Application | Precursor Relevance |

| Cyclohexene Carboxylic Acid Derivatives | Antitumor Agents | Direct precursor for modification |

| Cyclohexanedione Carboxylic Acid Derivatives | Herbicides, Plant Growth Regulators | Potential precursor for dione formation |

This table outlines the potential of this compound as a precursor for biologically active scaffolds.

Development of Novel Synthetic Methodologies Utilizing Diene Reactivity

The reactivity of the diene system in this compound and its derivatives can be harnessed to develop novel and efficient synthetic methods. These methodologies can lead to stereoselective transformations and provide access to other highly functionalized diene building blocks.

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. wikipedia.org While there is no direct report of this compound itself acting as a chiral auxiliary, its structural framework can be envisioned as a starting point for the synthesis of such auxiliaries. The carboxylic acid functionality, after hydrolysis of the methyl ester, and the diene system offer multiple points for the attachment of chiral directing groups. Furthermore, the diene can participate in stereoselective reactions when influenced by a chiral catalyst or a chiral reactant.

The stereoselectivity in Diels-Alder reactions, for example, is a well-established principle. The reaction of dienes with dienophiles bearing a chiral auxiliary can lead to the formation of enantiomerically enriched products. researchgate.net Similarly, enantioselective catalysis of Diels-Alder reactions is a powerful strategy for the synthesis of chiral molecules. The diene moiety of this compound and its conjugated isomers is a prime substrate for such stereoselective transformations.

This compound can serve as a platform for the synthesis of more complex and highly functionalized diene building blocks. The existing double bonds and the ester group can be selectively manipulated to introduce new functional groups. A notable example of such a transformation is the palladium-catalyzed proaromatic C(alkenyl)–H olefination. This methodology has been applied to 1,4-cyclohexadiene (B1204751) carboxylic acid, a close analogue of the title compound, to synthesize densely functionalized 1,3-dienes. acs.org This reaction involves the direct coupling of the diene with various alkenes, leading to the formation of new carbon-carbon bonds and the generation of a conjugated diene system.

The resulting highly substituted dienes are valuable intermediates in their own right, capable of undergoing further transformations such as [4+2] cycloadditions and decarboxylative aromatization. acs.org This approach significantly expands the synthetic utility of the initial cyclohexadiene scaffold.

| Starting Material (Analogue) | Reagent | Catalyst | Product (Functionalized Diene) |

| 1,4-Cyclohexadiene carboxylic acid | Alkene | Palladium | Densely functionalized 1,3-diene |

This table showcases a modern synthetic method to access functionalized dienes from a precursor structurally similar to this compound.

Rational Design of Organometallic Catalysts and Ligands

The field of organometallic chemistry offers powerful tools for catalysis and organic synthesis. Dienes are excellent ligands for a variety of transition metals, and the resulting metal-diene complexes often exhibit unique reactivity and catalytic properties. This compound, with its diene system and coordinating ester group, is a promising candidate for the design of novel organometallic catalysts and ligands.

The complexation of dienes to a metal center can alter their electronic properties and steric environment, enabling transformations that are not possible with the free diene. For instance, the stereocontrolled double functionalization of (cyclohexadiene)iron complexes has been demonstrated, showcasing the ability of the metal to direct the stereochemical outcome of reactions on the diene ligand. acs.org

Furthermore, palladium(II) complexes with diene ligands are known to react with carboxylic acids, forming (carboxycyclo-enyl)palladium carboxylate complexes. rsc.org This reactivity suggests that this compound could be incorporated into palladium-based catalytic systems, potentially influencing their catalytic activity and selectivity. The ester functionality could act as a hemilabile ligand, coordinating to the metal center and modulating its electronic and steric properties. The rational design of such complexes could lead to the development of new catalysts for a variety of organic transformations.

| Metal | Diene Ligand | Potential Application |

| Iron | Cyclohexadiene | Stereocontrolled functionalization |

| Palladium | Cyclohexadiene | Catalysis, Ligand design |

| Rhodium | Diene | Asymmetric catalysis |

This table summarizes the potential applications of organometallic complexes derived from cyclohexadienes in catalysis.

Future Research Directions and Unexplored Avenues

Emerging Methodologies in Diene Functionalization and Derivatization

The functionalization of dienes is a cornerstone of organic synthesis, and new methods are continually being developed to enhance efficiency and selectivity. For 3-Methoxycarbonylcyclohexa-1,4-diene, several emerging areas warrant exploration.

Transition metal-catalyzed reactions offer a powerful toolkit for diene modification. nih.gov Future work could focus on regioselective and stereoselective functionalization of one or both double bonds. For instance, nickel-catalyzed hydroalkylation could be employed to introduce alkyl groups at specific positions, a technique that has proven effective for coupling 1,3-dienes with unstabilized carbon nucleophiles like simple ketones. nih.gov Another promising avenue is the development of catalytic dienylation reactions, which directly install a four-carbon unsaturated unit, providing a streamlined approach to constructing complex conjugated π-systems. nih.gov

Furthermore, cascade reactions that form highly functionalized cyclohexenes from simple precursors represent a highly efficient synthetic strategy. nih.gov Investigating similar cascade processes starting from or incorporating this compound could lead to the rapid assembly of complex molecular architectures. The development of novel derivatization techniques will also be crucial for modifying the compound to enhance its properties for specific applications, such as improving detection sensitivity in analytical methods or altering its chemical reactivity for subsequent transformations. researchgate.netresearchgate.net

Recent advances in synthesizing dicarbonyl functionalized 1,3-dienes using rhodium catalysts to cleave enaminones with cyclopropenes could be adapted. rsc.org This "cutting and insertion" process offers a novel retrosynthetic disconnection for creating highly substituted dienes. Exploring the application of such unique C-C bond cleavage and formation strategies to the cyclohexadiene ring of this compound could yield novel derivatives.

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.orgresearchgate.net Future research on this compound should prioritize the integration of these principles.

One key area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For example, palladium on carbon (Pd/C) has been effectively used for the aqueous dehydrogenation of cyclohexadienes to form highly functionalized arenes in a clean, oxidant-free process. rsc.orgrsc.org Applying this methodology to this compound could provide a sustainable route to substituted methyl benzoates. Additionally, developing catalyst-free, multi-component reactions in green solvents like ethanol (B145695) is a promising direction for the synthesis of complex cyclohexadiene scaffolds. researchgate.net

Enzymatic and bio-inspired catalysis presents another frontier for sustainable chemistry. researchgate.netuva.nl Exploring the use of enzymes or mimics of natural metallo-enzymes for the selective transformation of this compound could lead to highly efficient and environmentally benign processes. researchgate.netuva.nl Solvent-free, or "bulk," hydrogenation is another green technique that has been applied to diene-based polymers using rhodium catalysts, which could be adapted for the selective reduction of the cyclohexadiene ring, eliminating the need for large volumes of organic solvents. researchgate.net

The following table summarizes key green chemistry principles and their potential applications to the chemistry of this compound.

| Green Chemistry Principle | Potential Application for this compound |

| Waste Prevention | Developing high-yield, atom-economical reactions like Diels-Alder or catalytic additions. rsc.orgrsc.org |

| Atom Economy | Utilizing cascade reactions and transition metal-catalyzed hydroalkylation to incorporate most atoms from reactants into the final product. nih.govnih.gov |

| Safer Solvents & Auxiliaries | Employing water or ethanol as reaction solvents; developing solvent-free reaction conditions. researchgate.netrsc.orgresearchgate.net |

| Catalysis | Using recyclable heterogeneous catalysts (e.g., Pd/C) or highly efficient organometallic and enzymatic catalysts to minimize waste and energy use. rsc.orgresearchgate.net |

| Use of Renewable Feedstocks | Investigating synthetic routes to this compound from bio-based starting materials. researchgate.net |

Exploration of Novel Organometallic Chemistry and Catalysis

Organometallic chemistry is a rich field for discovering new catalytic transformations. semanticscholar.org For this compound, the exploration of novel catalysts and ligand designs could unlock unprecedented reactivity and selectivity.

The development of catalysts based on abundant, inexpensive first-row transition metals like cobalt is a key goal for sustainable chemistry. uva.nl Metallo-radical catalysis, which utilizes the intrinsic radical-type reactivity of these metals, could provide new pathways for the functionalization of the diene system. uva.nl The design of ligands, such as N-heterocyclic carbenes (NHCs), is crucial for tuning the activity and stability of organometallic catalysts. semanticscholar.org Future research could involve synthesizing novel transition metal complexes with tailored NHC ligands for specific transformations of this compound.

Post-synthetic modification of organometallic complexes using techniques like click-chemistry allows for the selective introduction of functional groups to the ligand periphery. mdpi.com This could be used to create specialized catalysts with enhanced performance for reactions involving the target diene. Furthermore, the use of boron-substituted dienes in multicomponent reactions has proven to be a powerful strategy for creating molecular complexity. beilstein-journals.org Investigating the borylation of this compound could open up new avenues for its use in such powerful synthetic sequences.

The table below highlights various transition metals and their potential catalytic applications for the functionalization of dienes like this compound.

| Metal Catalyst | Potential Reaction Type | Research Focus |

| Palladium (Pd) | Dehydrogenation, Cross-coupling, Dienylation | Developing sustainable aromatization reactions; creating new C-C bonds with high selectivity. nih.govrsc.orgrsc.org |

| Nickel (Ni) | Hydroalkylation | Coupling with unstabilized carbon nucleophiles in an atom-economical fashion. nih.gov |

| Rhodium (Rh) | C-C bond cleavage/insertion, Hydrogenation | Novel skeletal rearrangements; selective reduction of double bonds under green conditions. rsc.orgresearchgate.net |

| Cobalt (Co) | Metallo-radical catalysis | Developing sustainable catalysts based on earth-abundant metals for unique functionalizations. uva.nl |

| Ruthenium (Ru) | Isomerization, Immobilized Catalysis | Converting 1,4-dienes to conjugated 1,3-dienes; creating recyclable heterogeneous catalysts. researchgate.netsemanticscholar.org |

| Copper (Cu) | Transfer Hydrothiolation, Click-Chemistry | Introducing sulfur-containing functional groups; modifying ligands for catalyst optimization. mdpi.comacs.org |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the discovery of new synthetic methods.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for various transformations of this compound. rsc.orgbeilstein-journals.org This can provide crucial insights into selectivity, as demonstrated in studies of Diels-Alder reactions involving cyclic dienes. beilstein-journals.org For instance, computational modeling could predict the endo/exo selectivity of cycloaddition reactions or elucidate the mechanism of complex organometallic catalytic cycles. rsc.org Detailed computational studies on the reaction kinetics of cyclohexadienes with radicals can also help characterize competing reaction channels, such as addition versus abstraction. rsc.org

Beyond mechanistic studies, deep generative models and other machine learning approaches are emerging as powerful tools for catalyst design. rsc.org By training models on computational data, it is possible to generate novel catalyst-ligand candidates with predicted high performance for a specific reaction. rsc.org Applying these in silico design methodologies could lead to the rapid identification of optimal catalysts for the selective functionalization of this compound. Furthermore, computational methods are essential for understanding complex photochemical processes, such as the electrocyclic ring-opening of 1,3-cyclohexadiene (B119728), which can help in designing light-driven synthetic applications. acs.org The computational design of enzymes for specific reactions, like stereoselective Diels-Alder reactions, also represents a cutting-edge approach that could be applied to develop biocatalysts for transformations of this compound. nih.gov

Q & A

Q. What are the common synthetic routes for 3-Methoxycarbonylcyclohexa-1,4-diene?

- Methodological Answer : The compound can be synthesized via functionalization of cyclohexa-1,4-diene precursors. For example:

- Step 1 : Start with cyclohexa-1,4-diene (readily available or derived from catalytic dehydrogenation of cyclohexane).

- Step 2 : Introduce the methoxycarbonyl group at position 3 through acylation. This may involve reacting the diene with methyl chloroformate (ClCOOCH₃) under basic conditions (e.g., pyridine) to form the ester.

- Step 3 : Purify via column chromatography or distillation. Validate purity using GC-MS or HPLC .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- NMR :

- ¹H NMR : Peaks for conjugated diene protons (δ 5.4–6.2 ppm, splitting patterns indicative of 1,4-diene geometry) and methoxy group (δ 3.7 ppm, singlet).

- ¹³C NMR : Carbonyl carbon (δ 165–170 ppm), olefinic carbons (δ 120–130 ppm), and methoxy carbon (δ 50–55 ppm).

- IR : Strong ester C=O stretch (~1740 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₈H₁₀O₂, with fragments corresponding to loss of COOCH₃ (m/z 55) .

Q. What spectroscopic techniques are prioritized for assessing purity?

- Methodological Answer :

- GC-MS : Quantifies purity by separating impurities and identifying co-eluting compounds via retention times and mass fragmentation patterns.

- HPLC with UV detection : Monitors purity at wavelengths specific to conjugated dienes (λ ~220–260 nm).

- Elemental Analysis : Validates %C, %H, and %O to confirm stoichiometry .

Advanced Research Questions

Q. How does the conjugated diene system influence reactivity in transition-metal-free reactions?

- Methodological Answer : The 1,4-diene system enables participation in transfer reactions (e.g., hydrosilylation or hydrogermylation) without transition-metal catalysts. For example:

- Reaction Design : Combine this compound with triethylgermane (Et₃GeH) and a borane catalyst (e.g., B(C₆F₅)₃).

- Mechanistic Insight : The diene acts as a hydride acceptor, forming a stabilized allylic intermediate. Steric and electronic effects from the ester group modulate regioselectivity (e.g., favoring 1,2- vs. 1,4-addition) .

Q. What role do steric and electronic factors play in electrophilic additions to this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces electron density at the diene, directing electrophiles to the less substituted double bond (position 1).

- Steric Effects : Bulky substituents near the ester group hinder attack at position 4.

- Experimental Validation : Compare reactivity with non-ester analogs (e.g., cyclohexa-1,4-diene) using kinetic studies or computational modeling (DFT) .

Q. How can computational methods predict regioselectivity in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries of transition states for [4+2] cycloadditions (Diels-Alder reactions).

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO (diene) and LUMO (dienophile) interactions. The ester group lowers the HOMO energy, favoring reactions with electron-deficient dienophiles.

- Validation : Compare computed activation energies with experimental yields .

Q. What are the challenges in handling and storing this compound?

- Methodological Answer :

- Peroxide Formation : The conjugated diene is prone to autoxidation, forming hydroperoxides (e.g., 3-hydroperoxy derivatives).

- Mitigation Strategies : Store under inert atmosphere (N₂/Ar) at –20°C, with stabilizers like BHT (butylated hydroxytoluene).

- Safety Protocol : Regularly test for peroxides using KI/starch paper or iodometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.